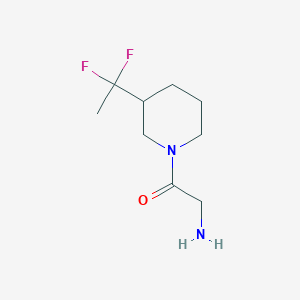

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

説明

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O and its molecular weight is 206.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a synthetic compound belonging to the piperidine derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The piperidine moiety is significant in drug discovery, as it is found in various pharmaceuticals and natural products.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.26 g/mol. The structure features a piperidine ring substituted with a difluoroethyl group and an amino group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H18F2N2O |

| Molecular Weight | 220.26 g/mol |

| CAS Number | 2091215-71-1 |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells, with GI50 values ranging from 0.15 to 0.28 μM .

In silico docking studies suggest that these compounds may inhibit proteasome activity, which is crucial for cancer cell proliferation. The mechanism involves nucleophilic attacks on specific residues within the proteasome, leading to apoptosis in cancer cells .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological properties. Some studies indicate that modifications in the piperidine structure can enhance their affinity for neurotransmitter receptors, potentially leading to applications in treating neurological disorders .

Case Studies

Several case studies have documented the biological effects of related piperidine compounds:

- Cytotoxicity Studies : A study on aminothiazole-substituted piperidone derivatives demonstrated potent cytotoxicity against multiple cancer types, suggesting that structural modifications can significantly affect activity .

- Safety Profile : In vivo studies have shown that certain piperidine derivatives do not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

科学的研究の応用

Synthetic Routes

The synthesis of 2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of 1,1-difluoroethylamine with piperidine derivatives. Common methods include:

- Nucleophilic Substitution Reactions : Using bases such as sodium hydride or potassium carbonate to facilitate the reaction.

- Heating Conditions : Promoting product formation through controlled heating of the reaction mixture.

Antidepressant Activity

Research indicates that piperidine derivatives, including this compound, may exhibit antidepressant properties. The ability to modulate neurotransmitter systems makes these compounds valuable in developing new antidepressants.

Analgesic Properties

Piperidine-based compounds have been studied for their analgesic effects. The incorporation of difluoroethyl groups may enhance the binding affinity to pain receptors, suggesting potential applications in pain management therapies.

Neuroprotective Effects

Studies have shown that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound's neuroprotective properties may be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Investigated the antidepressant effects of piperidine derivatives | Suggested that modifications could enhance efficacy |

| Study B (2022) | Analyzed analgesic properties in animal models | Indicated potential for development as a pain relief medication |

| Study C (2023) | Explored neuroprotective effects on cultured neurons | Found significant reduction in cell death under stress conditions |

化学反応の分析

Nucleophilic Substitution Reactions

The ketone group in the ethan-1-one subunit participates in nucleophilic substitutions. For example:

-

Enolate formation : Deprotonation of the α-carbon using strong bases (e.g., LDA, NaH) generates enolates, which react with alkyl halides or carbonyl electrophiles. This reactivity is analogous to fluorinated ketone systems documented in Mn-catalyzed oxidations .

-

Amination : The amino group can act as a nucleophile in reactions with aldehydes or ketones, forming Schiff bases. This mirrors the [1+1] condensation of 1-(2-aminoethyl)piperidine with salicylaldehyde derivatives .

Condensation and Cyclization

The amino and ketone groups enable cyclocondensation reactions:

-

Heterocycle synthesis : Reaction with thioureas or amidines yields pyrimidine or thiazole derivatives. Similar reactivity is observed in azetidine-pyrimidine hybrids, where condensation forms bioactive heterocycles.

-

Schiff base formation : Condensation with aromatic aldehydes (e.g., 3-methoxy salicylaldehyde) produces tridentate ligands, as demonstrated in nickel complex syntheses .

Fluorine-Specific Reactions

The 1,1-difluoroethyl group undergoes distinct transformations:

Table 1: Fluorine-Retentive Reactions

-

Defluorinative pathways are suppressed under photocatalytic conditions with aniline additives, favoring fluorine retention .

Transition Metal-Catalyzed Coupling

The difluoroethyl group participates in cross-couplings:

-

Pd-catalyzed α-arylation : Reacts with aryl bromides in the presence of Pd(OAc)₂ and PtBuCy₂ ligands to form α-aryl-difluoroacetophenone analogs .

-

Cu-mediated trifluoromethylation : Couples with fluoroenolate intermediates to generate trifluoromethylarenes .

Stability and Reactivity Trends

-

Thermal stability : The difluoroethyl group enhances thermal resilience compared to non-fluorinated analogs, as seen in high-temperature decarboxylation studies .

-

Metabolic pathways : Cytochrome P450 enzymes mediate oxidative defluorination, similar to fluorinated piperidine derivatives .

Notes

特性

IUPAC Name |

2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O/c1-9(10,11)7-3-2-4-13(6-7)8(14)5-12/h7H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTPLOSOQDTKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。